4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride
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Overview
Description
4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride is a complex organic compound that features a pyrrolidine ring, a pent-2-yn-1-ol backbone, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride typically involves multi-step organic reactions. One common route includes the alkylation of pyrrolidine with a suitable alkyne precursor, followed by the addition of diphenyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and diphenyl groups may facilitate binding to proteins or enzymes, altering their activity. The compound’s effects are mediated through pathways that involve changes in molecular conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
What sets 4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride apart is its unique combination of a pyrrolidine ring with a pent-2-yn-1-ol backbone and diphenyl groups. This structure provides distinct chemical properties and reactivity patterns that are not commonly found in other similar compounds.
Properties
IUPAC Name |
4-methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO.ClH/c1-21(2,23-17-9-10-18-23)15-16-22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,24H,9-10,17-18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGOQUYDQSWRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807247 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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